molecular formula C6H11FO4 B15248303 (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B15248303
M. Wt: 166.15 g/mol
InChI Key: NEMRTLVVBHEBLV-KGJVWPDLSA-N
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Description

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a fluorinated carbohydrate derivative This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the synthesis of fluorinated carbohydrates and other bioactive compounds.

Biology

In biological research, this compound can be used to study the effects of fluorination on carbohydrate metabolism and enzyme interactions. Fluorinated carbohydrates are often used as probes to investigate the mechanisms of carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Fluorination can enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of the fluorine atom can alter the compound’s binding affinity and specificity for these targets, leading to changes in enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The uniqueness of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-fluoro-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

NEMRTLVVBHEBLV-KGJVWPDLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)F)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)F)O)O)O

Origin of Product

United States

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